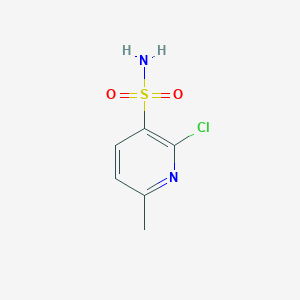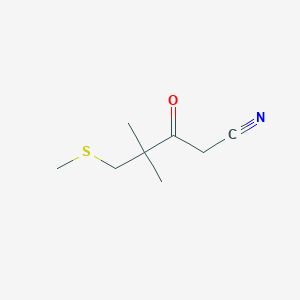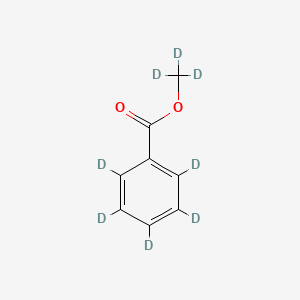
2,6-Dimethyl-4-heptyl-b-D-maltopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is a compound with the molecular formula C21H40O11 . It is extensively utilized in the biomedical field and garners attention for its remarkable therapeutic potential in the treatment of diabetes . Functioning as a potent glucosidase inhibitor, this compound effectively regulates blood glucose levels and aids in the management of associated complications . Moreover, its application extends to drug delivery systems, as it exhibits the capability to enhance the targeting precision and effectiveness of diverse pharmaceutical formulations .
Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C21H40O11 . The InChI Key is RCXNRCWFTSDLDY-ZESVGKPKSA-N .Physical and Chemical Properties Analysis
The molecular weight of this compound is 468.54 . Unfortunately, other physical and chemical properties such as boiling point, melting point, flash point, and density are not available in the retrieved data.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives in Tumor Models: Derivatives of 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside, specifically in the context of 3,4-dihydro-2H-naphtho[1,2-b]pyran-5,6-dione, have been synthesized and tested for their potency in tumor models. These derivatives show promising activity against RNA-dependent DNA polymerase and can potentially prolong the survival time in mice with Rauscher leukemia virus-induced leukemia (Schaffner-Sabba et al., 1984).
- Heterocyclic Analogues Study: The study of heterocyclic analogues of this compound has revealed significant insights. For instance, the radical scavenging activity of 2,6-dimethyl-5-hepten-2-ol and its analogues was assessed, showing high activity compared to other prominent antioxidants (Stobiecka et al., 2016).
Biological and Pharmacological Research
- Anticancer Properties: Research has explored the anticancer properties of derivatives of this compound. These studies include the synthesis and in-vitro evaluation of various compounds for their effectiveness against cancer cell lines, demonstrating considerable potential in medicinal chemistry (Waghmare et al., 2013).
- Topoisomerase II Inhibitory Activity: Compounds related to this compound have been identified as inhibitors of mammalian topoisomerase II, an enzyme critical in DNA replication and cell cycle progression. These inhibitors have shown potential for use in cancer therapy (Wentland et al., 1993).
Environmental and Industrial Applications
- Biodegradation of Plastic Monomers: Studies have investigated the degradation of plastic monomers related to this compound by specific bacterial strains. This research is pivotal in addressing pollution problems and developing bioremediation strategies for plastic-contaminated environments (Ji et al., 2019).
Mechanism of Action
Target of Action
The primary target of the compound 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is the DNA of certain invertebrates . It has been shown to bind specifically to the DNA of organisms such as the fruit fly Drosophila melanogaster and the nematode Caenorhabditis elegans .
Mode of Action
This compound interacts with its targets by binding to the DNA of these invertebrates .
Biochemical Pathways
Given its interaction with dna, it is likely that it affects the genetic expression pathways in the organisms it targets .
Result of Action
Given its interaction with DNA, it is likely that it affects the genetic expression of the organisms it targets . The specific effects and their implications are a topic of ongoing research .
Action Environment
It is likely that factors such as temperature, pH, and the presence of other compounds could influence its action .
Biochemical Analysis
Biochemical Properties
2,6-Dimethyl-4-heptyl-b-D-maltopyranoside plays a crucial role in biochemical reactions, particularly as a glucosidase inhibitor . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the activity of glucosidase enzymes, which are responsible for breaking down complex carbohydrates into simpler sugars . By inhibiting these enzymes, this compound helps regulate blood glucose levels and manage complications associated with diabetes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, by inhibiting glucosidase activity, it can alter the metabolic pathways within cells, leading to changes in energy production and storage . Additionally, it may impact gene expression related to glucose metabolism and insulin signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It binds to the active site of glucosidase enzymes, preventing them from catalyzing the hydrolysis of glycosidic bonds in carbohydrates . This inhibition leads to a decrease in glucose production from complex carbohydrates, thereby regulating blood glucose levels . Additionally, this compound may influence other molecular pathways related to glucose metabolism and insulin signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider . It is typically stored at -20°C for long-term stability . Over time, the compound may degrade, leading to a decrease in its inhibitory activity . Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can lead to sustained regulation of blood glucose levels and potential changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it effectively inhibits glucosidase activity without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential disruptions in normal cellular functions and metabolic processes . Threshold effects have been noted, where a certain dosage is required to achieve the desired inhibitory effect on glucosidase enzymes .
Metabolic Pathways
This compound is involved in metabolic pathways related to carbohydrate metabolism . It interacts with glucosidase enzymes, inhibiting their activity and thereby affecting the breakdown of complex carbohydrates . This inhibition can lead to changes in metabolic flux and metabolite levels, particularly glucose . Additionally, this compound may interact with other enzymes and cofactors involved in glucose metabolism and insulin signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution can affect its inhibitory activity and overall effectiveness in regulating glucose metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its inhibitory effects on glucosidase enzymes and influence other cellular processes related to glucose metabolism .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(2,6-dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O11/c1-9(2)5-11(6-10(3)4)29-20-18(28)16(26)19(13(8-23)31-20)32-21-17(27)15(25)14(24)12(7-22)30-21/h9-28H,5-8H2,1-4H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXNRCWFTSDLDY-ZESVGKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(CC(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456339.png)

![6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1456342.png)


![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)
![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)





![2,6-dibromo-4,8-dihexylthieno[2,3-f][1]benzothiole](/img/structure/B1456360.png)

